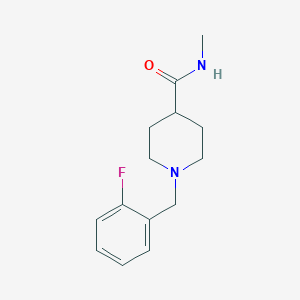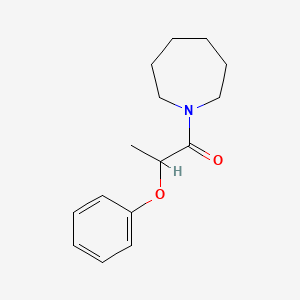![molecular formula C24H43NO3 B5181498 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol](/img/structure/B5181498.png)
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol, also known as BHEA, is a synthetic androgenic steroid that has gained attention in scientific research due to its potential applications in the fields of medicine and sports. BHEA is a derivative of the natural hormone dihydrotestosterone (DHT) and has been shown to exhibit anabolic and androgenic effects in animal studies.
Wirkmechanismus
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol exerts its effects by binding to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol also has a positive effect on bone mineral density and can stimulate the production of red blood cells.
Biochemical and Physiological Effects:
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been shown to increase muscle mass and strength in animal studies. It also has a positive effect on bone mineral density and can stimulate the production of red blood cells. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been shown to have a low risk of causing adverse effects on the liver, unlike many other synthetic steroids.
Vorteile Und Einschränkungen Für Laborexperimente
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has several advantages for use in lab experiments, including its low toxicity and low risk of causing adverse effects on the liver. However, 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol is still a synthetic steroid and should be used with caution in lab experiments due to its potential to cause androgenic effects.
Zukünftige Richtungen
There are several possible future directions for research on 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol. One area of interest is the potential use of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol in the treatment of muscle wasting and bone loss associated with aging. Another area of interest is the potential use of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol as a performance-enhancing drug in sports, although this area of research is controversial. Further studies are needed to fully understand the effects of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol and its potential applications in medicine and sports.
Conclusion:
In conclusion, 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol is a synthetic androgenic steroid that has gained attention in scientific research due to its potential applications in the fields of medicine and sports. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been shown to exhibit anabolic and androgenic effects in animal studies and has several advantages for use in lab experiments. However, further studies are needed to fully understand the effects of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol and its potential applications in medicine and sports.
Synthesemethoden
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol is synthesized by the reaction of androstenedione with ethylene glycol and formaldehyde in the presence of hydrochloric acid. The resulting product is purified through a series of chromatographic techniques to obtain pure 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol.
Wissenschaftliche Forschungsanwendungen
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been studied for its potential therapeutic applications in the treatment of muscle wasting and bone loss associated with aging, as well as in the treatment of certain types of cancer. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has also been investigated for its potential use as a performance-enhancing drug in sports.
Eigenschaften
IUPAC Name |
17-[[bis(2-hydroxyethyl)amino]methyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO3/c1-22-10-4-3-5-18(22)6-7-19-20(22)8-11-23(2)21(19)9-12-24(23,28)17-25(13-15-26)14-16-27/h18-21,26-28H,3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRGAVSLNLMKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4(CN(CCO)CCO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-[[Bis(2-hydroxyethyl)amino]methyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5181425.png)
![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5181433.png)

![3-chloro-N-cyclopentyl-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5181444.png)
![N-[3-(4-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]dodecanamide](/img/structure/B5181460.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5181471.png)
![N-(3-chlorobenzyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5181479.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B5181486.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide](/img/structure/B5181494.png)

![3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181523.png)

![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)